Cas no 67110-84-3 ((4aR,5S,9bR)-2-ethyl-7-methyl-5-(4-methylphenyl)-2,3,4,4a,5,9b-hexahydro-1H-indeno[1,2-c]pyridine hydrochloride (1:1))

(4aR,5S,9bR)-2-ethyl-7-methyl-5-(4-methylphenyl)-2,3,4,4a,5,9b-hexahydro-1H-indeno[1,2-c]pyridine hydrochloride (1:1) structure
67110-84-3 structure
Product Name:(4aR,5S,9bR)-2-ethyl-7-methyl-5-(4-methylphenyl)-2,3,4,4a,5,9b-hexahydro-1H-indeno[1,2-c]pyridine hydrochloride (1:1)
CAS No:67110-84-3
MF:C22H28ClN
MW:341.91742515564
CID:1714842
PubChem ID:150202
Update Time:2025-04-21

(4aR,5S,9bR)-2-ethyl-7-methyl-5-(4-methylphenyl)-2,3,4,4a,5,9b-hexahydro-1H-indeno[1,2-c]pyridine hydrochloride (1:1) Chemical and Physical Properties

Names and Identifiers

    • (4aR,5S,9bR)-2-ethyl-7-methyl-5-(4-methylphenyl)-2,3,4,4a,5,9b-hexahydro-1H-indeno[1,2-c]pyridine hydrochloride (1:1)
    • 2-Ethyl-7-methyl-5-(4-methylphenyl)-2,3,4,4a,5,9b-hexahydro-1H-indeno[1,2-c]pyridine--hydrogen chloride (1/1)
    • 1H-Indeno(1,2-c)pyridine, 2,3,4,4a,5,9b-hexahydro-2-ethyl-7-methyl-5-p-tolyl-, hydrochloride, (4aRS,5RS,9bRS)-
    • 67110-84-3
    • Compound 20-438
    • DTXSID70986140
    • Sandoz 20-438
    • (+/-)-2-Ethyl-2,3,4,4a,5,9b-hexahydro-7-methyl-5-(4-methylphenyl)inden(1,2-c)pyridine hydrochloride
    • (+/-)-2-ETHYL-2,3,4,4A,5,9B-HEXAHYDRO-7-METHYL-5-(4-METHYLPHENYL)INDENO(1,2-C)PY RIDINE HYDROCHLORIDE
    • Inchi: 1S/C22H27N.ClH/c1-4-23-12-11-19-21(14-23)18-10-7-16(3)13-20(18)22(19)17-8-5-15(2)6-9-17;/h5-10,13,19,21-22H,4,11-12,14H2,1-3H3;1H/t19-,21-,22+;/m0./s1
    • InChI Key: FQRIOBRHRNASND-PQYKPJTCSA-N
    • SMILES: Cl.N1(CC)CC[C@@H]2[C@@H](C3C=CC(C)=CC=3)C3C=C(C)C=CC=3[C@@H]2C1

Computed Properties

  • Exact Mass: 341.19124
  • Monoisotopic Mass: 341.1910276g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 2
  • Complexity: 397
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 3
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 3.2Ų

Experimental Properties

  • PSA: 3.24

(4aR,5S,9bR)-2-ethyl-7-methyl-5-(4-methylphenyl)-2,3,4,4a,5,9b-hexahydro-1H-indeno[1,2-c]pyridine hydrochloride (1:1) Related Literature

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